Octan-4-YL hex-2-enoate

Description

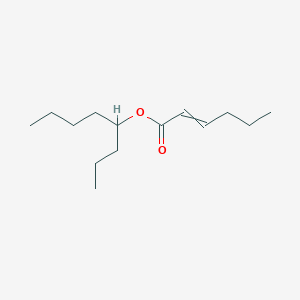

Structure

2D Structure

3D Structure

Properties

CAS No. |

63616-23-9 |

|---|---|

Molecular Formula |

C14H26O2 |

Molecular Weight |

226.35 g/mol |

IUPAC Name |

octan-4-yl hex-2-enoate |

InChI |

InChI=1S/C14H26O2/c1-4-7-9-12-14(15)16-13(10-6-3)11-8-5-2/h9,12-13H,4-8,10-11H2,1-3H3 |

InChI Key |

STUDLZCGVVCZSX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCC)OC(=O)C=CCCC |

Origin of Product |

United States |

Synthetic Methodologies for Octan 4 Yl Hex 2 Enoate and Analogues

Direct Esterification and Transesterification Approaches

Direct esterification represents the most straightforward method for the synthesis of octan-4-yl hex-2-enoate. This typically involves the reaction of hex-2-enoic acid with octan-4-ol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the equilibrium towards the ester product. The reaction is often performed under reflux conditions with the removal of water to ensure high conversion.

Transesterification is another widely employed method, particularly in industrial settings. This process involves the reaction of a more readily available ester, such as methyl or ethyl hex-2-enoate, with octan-4-ol. The reaction is catalyzed by either an acid or a base. To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. Enzymatic transesterification, utilizing lipases, offers a milder and more selective alternative, often proceeding under neutral conditions and minimizing side reactions.

| Method | Reactants | Catalyst | Typical Conditions | Key Advantages |

| Direct Esterification | Hex-2-enoic acid, Octan-4-ol | H₂SO₄, p-TsOH | Reflux, water removal | Atom economical, straightforward |

| Transesterification | Methyl hex-2-enoate, Octan-4-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Heating, removal of alcohol byproduct | Utilizes readily available starting materials |

| Enzymatic Transesterification | Ethyl hex-2-enoate, Octan-4-ol | Lipase (B570770) | Mild temperature, solvent | High selectivity, environmentally benign |

Advanced Carbon-Carbon Bond Formation Strategies

Beyond direct esterification, a variety of sophisticated carbon-carbon bond-forming reactions have been developed to synthesize hex-2-enoate derivatives. These methods offer greater control over stereochemistry and allow for the introduction of diverse functional groups.

Michael Conjugate Addition Reactions for Hex-2-enoate Derivatives

The Michael addition, or conjugate addition, is a powerful tool for forming carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds. In the context of hex-2-enoate synthesis, this reaction typically involves the addition of a nucleophile to an acceptor such as ethyl (E)-5-oxohex-2-enoate. Organocatalysis has emerged as a particularly effective approach for enantioselective Michael additions. For instance, primary amine-derived catalysts have been successfully employed in the conjugate addition of pyrazolin-5-ones to α,β-unsaturated ketones, including derivatives of hex-2-enoate. beilstein-journals.org

In a representative study, the reaction of ethyl (E)-5-oxohex-2-enoate with a pyrazolin-5-one was catalyzed by a cinchona alkaloid-derived primary amine catalyst in chloroform. beilstein-journals.orgbeilstein-journals.org This reaction proceeded with high yield and enantioselectivity, demonstrating the utility of this method for constructing chiral hex-2-enoate analogues. beilstein-journals.orgbeilstein-journals.org

| Reactant 1 (Acceptor) | Reactant 2 (Donor) | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Ethyl (E)-5-oxohex-2-enoate | Pyrazolin-5-one | Cinchona alkaloid-derived primary amine | Chloroform | 68 | 95 | beilstein-journals.orgbeilstein-journals.org |

| (E)-1-phenylpent-1-en-3-one | Pyrazolin-5-one | Cinchona alkaloid-derived primary amine | Chloroform | 91 | 95 | beilstein-journals.orgbeilstein-journals.org |

Baylis-Hillman Reactions in Hexenoate Synthesis

The Baylis-Hillman reaction is a three-component coupling reaction between an aldehyde, an activated alkene, and a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO) or a phosphine (B1218219). wikipedia.org This reaction forms a new carbon-carbon bond at the α-position of the activated alkene, yielding a highly functionalized allylic alcohol. While direct application to form this compound is less common, the reaction is instrumental in synthesizing precursors to hexenoate derivatives. For example, the reaction of an aldehyde with an acrylate (B77674) ester, a close analogue of a hex-2-enoate, produces a β-hydroxy-α-methylene ester, which can be further elaborated.

The scope of the Baylis-Hillman reaction is broad, accommodating a wide range of aldehydes and activated alkenes. wikipedia.org Asymmetric variants, employing chiral catalysts, can afford enantiomerically enriched products. wikipedia.org

| Aldehyde | Activated Alkene | Catalyst | Yield (%) | Reference |

| Benzaldehyde | Methyl acrylate | DABCO | 75 | wikipedia.org |

| 4-Nitrobenzaldehyde | Acrylonitrile | DABCO | 90 | wikipedia.org |

| Isovaleraldehyde | Methyl vinyl ketone | DABCO | 65 | wikipedia.org |

Palladium-Catalyzed Carbonylation and Cyclocarbonylation Approaches

Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of esters from organic halides and alcohols in the presence of carbon monoxide. mdpi.com The synthesis of α,β-unsaturated esters like hex-2-enoates can be achieved through the carbonylation of vinyl halides or triflates. For instance, a vinyl iodide can be reacted with an alcohol and carbon monoxide in the presence of a palladium catalyst to yield the corresponding α,β-unsaturated ester. mdpi.com

Palladium iodide-based catalysts have proven particularly effective in various carbonylation processes, including oxidative carbonylations. escholarship.org These reactions often proceed under relatively mild conditions and exhibit high functional group tolerance. Cyclocarbonylation reactions, where the carbonylation is coupled with a cyclization event, can also be employed to generate complex heterocyclic structures containing a hexenoate-like moiety.

| Substrate | Nucleophile | Catalyst System | CO Pressure | Product Type | Reference |

| Vinyl Iodide | Alcohol | Pd(OAc)₂, PPh₃ | 1 atm | α,β-Unsaturated Ester | mdpi.com |

| 2-Alkynylaniline | Alcohol | PdI₂, Oxidant | 1 atm | Indole-3-carboxylate | escholarship.org |

| 1,2-Diiodobenzene | Amino alcohol | Pd(OAc)₂, Xantphos | 1 atm | Amide-ester | mdpi.com |

Diels-Alder Cycloaddition Reactions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net α,β-Unsaturated esters, such as this compound, can serve as dienophiles in this reaction, particularly when the ester group can activate the double bond. A classic example is the reaction of furan (B31954) with an electron-deficient dienophile. nih.govzbaqchem.com

For instance, the reaction of furan with a hex-2-enoate derivative would be expected to yield an oxa-bridged bicyclic adduct. The reactivity in Diels-Alder reactions is highly dependent on the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. researchgate.net The reaction of 2-furanmethanethiol with maleic anhydride, for example, proceeds via a Diels-Alder cycloaddition rather than a conjugate addition, highlighting the favorability of this pathway. clockss.org

| Diene | Dienophile | Conditions | Product | Reference |

| Furan | Maleic Anhydride | Room Temperature | Exo/Endo Adduct | zbaqchem.com |

| 1,3-Butadiene | Methyl Acrylate | Heat | Cyclohexene Carboxylate | researchgate.net |

| 2-Furanmethanethiol | Maleic Anhydride | Room Temperature | Cycloadduct | clockss.org |

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Ni-catalyzed)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds. These reactions can be employed for the synthesis of unsaturated esters through the coupling of vinyl halides or triflates with appropriate coupling partners. For example, a nickel-catalyzed electrochemical coupling of vinyl halides can be used to generate a variety of unsaturated products, including esters, with high stereoselectivity. acs.org

More recent developments have focused on photoredox nickel dual catalysis, which allows for the cross-coupling of organic halides with oxalates to form esters under mild conditions. chinesechemsoc.org This method is notable for its broad substrate scope, encompassing aryl, heteroaryl, alkenyl, and alkyl bromides, and its tolerance for a wide range of functional groups. chinesechemsoc.org

| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type | Product | Reference |

| Vinyl Halide | Alkyl Halide | Ni-complex (electroassisted) | Cross-coupling | Unsaturated Ester | acs.org |

| Aryl Bromide | Hemioxalate | Ni(dtbbpy)(OTf)₂, Ir-photocatalyst | Photoredox/Ni dual catalysis | Aryl Ester | chinesechemsoc.org |

| Alkenyl Acetate | Alkyl Bromide | Ni(I) catalyst | Reductive Alkylation | Aliphatic Alkene | snnu.edu.cn |

Asymmetric Synthesis and Stereocontrol in Hex-2-enoate Systems

The creation of specific stereoisomers of hex-2-enoate systems is a primary challenge in their synthesis. Asymmetric synthesis, the process of selectively producing one enantiomer or diastereomer of a chiral molecule, is paramount. wikipedia.org

Asymmetric hydrogenation is a powerful technique for establishing stereocenters in molecules like this compound. wikipedia.orgajchem-b.com This method involves the addition of hydrogen across the double bond of an α,β-unsaturated ester, such as a hex-2-enoate, using a chiral catalyst to direct the formation of a specific enantiomer. researchgate.netethz.ch

The development of effective chiral catalysts is central to the success of asymmetric hydrogenation. acs.org Transition metal complexes, particularly those of rhodium, ruthenium, and iridium, are commonly employed. ajchem-b.comdicp.ac.cn These metals are coordinated to chiral ligands, which create a chiral environment around the metal center, influencing the stereochemical outcome of the hydrogenation. wikipedia.org

Key advancements in this area include:

Rhodium-based Catalysts: Rhodium complexes with chiral diphosphine ligands, such as (S,S)-f-spiroPhos, have demonstrated high efficiency in the enantioselective hydrogenation of α,β-unsaturated nitriles bearing ester groups, achieving excellent enantioselectivities (up to 99.7% ee) under mild conditions. rsc.org

Ruthenium-based Catalysts: Chiral bifunctional ruthenium catalysts are effective for the asymmetric hydrogenation of a broad range of substrates, including α,β-unsaturated carboxylic acids. ethz.ch These catalysts often operate through a cooperative mechanism involving the metal center and functional groups on the ligand. ajchem-b.com

Iridium-based Catalysts: Chiral iridium N,P complexes have been successfully used for the enantioselective conjugate reduction of various α,β-unsaturated carboxylic esters. researchgate.net Iridium catalysts are also notable for their ability to hydrogenate less reactive substrates. ajchem-b.com

Earth-Abundant Metal Catalysts: In a move towards more sustainable chemistry, nickel-based catalysts have been developed for the asymmetric hydrogenation of α,β-unsaturated esters and acrylic acids. dicp.ac.cnnih.gov These catalysts offer a cost-effective and environmentally friendlier alternative to precious metal catalysts, with demonstrated high enantioselectivities and substrate-to-catalyst ratios. dicp.ac.cnnih.gov Copper-based catalyst systems have also been explored for the asymmetric hydrogenation of α,β-unsaturated esters, showing good yields and excellent enantioselectivity. researchgate.net

The choice of catalyst, solvent, and reaction conditions are critical parameters that must be optimized for each specific substrate to achieve high enantioselectivity. ethz.ch

Table 1: Examples of Chiral Catalysts in Asymmetric Hydrogenation of Hex-2-enoate Analogues

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rhodium-(S,S)-f-spiroPhos | α,β-unsaturated nitriles with ester groups | Up to 99.7% | rsc.org |

| Nickel-chiral bidentate phosphine | α,β-unsaturated esters | High | dicp.ac.cn |

| Copper-(S)-p-tol-BINAP | α,β-unsaturated esters | Up to 91% | researchgate.net |

| Iridium-N,P complexes | α,β-unsaturated carboxylic esters | High | researchgate.net |

| Nickel-chiral ligand | α-substituted acrylic acids | Up to 99.4% | nih.gov |

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce chiral molecules. nih.govutupub.fi This approach is particularly valuable for creating chiral alcohols and esters, which are key intermediates in the synthesis of compounds like this compound. utupub.fievitachem.com

Lipases are a class of enzymes widely used in these synthetic routes due to their ability to catalyze enantioselective acylation of alcohols and hydrolysis of esters. mdpi.com This process, known as kinetic resolution, allows for the separation of a racemic mixture of alcohols or esters into their respective enantiomers. utupub.fimdpi.com

Key strategies in chemo-enzymatic synthesis include:

Lipase-Catalyzed Kinetic Resolution: In this method, a lipase selectively acylates one enantiomer of a racemic secondary alcohol, such as octan-4-ol, leaving the other enantiomer unreacted. organic-chemistry.orgresearchgate.net This allows for the separation of the acylated and unacylated enantiomers, providing access to enantiopure alcohols. mdpi.com Lipases such as Candida antarctica lipase B (CALB) and Burkholderia cepacia lipase are commonly used. utupub.fi

Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of kinetic resolution, DKR combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This is often achieved using a ruthenium catalyst to racemize the alcohol, while a lipase selectively acylates one enantiomer, theoretically allowing for a 100% yield of the desired enantiopure product. organic-chemistry.org

Ene-Reductases: Ene-reductases, belonging to the old yellow enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes, such as those found in β-cyanoacrylate esters. nih.gov This provides a green and highly selective method for producing chiral building blocks. nih.gov

The choice of enzyme, acyl donor, and solvent are critical for achieving high enantioselectivity and conversion in these reactions. researchgate.net

Table 2: Lipases Used in the Kinetic Resolution of Secondary Alcohols

| Lipase | Source | Application | Reference |

| Candida antarctica lipase B (CALB) | Candida antarctica | Acylation of secondary alcohols | utupub.firesearchgate.net |

| Burkholderia cepacia lipase (PSL) | Burkholderia cepacia | Kinetic resolution of esters and alcohols | utupub.fimdpi.com |

| Thermomyces lanuginosus lipase | Thermomyces lanuginosus | Acylation of alcohols | utupub.fi |

Asymmetric allylic substitution is a versatile method for forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol. sioc-journal.cnliverpool.ac.uk In the context of hex-2-enoate synthesis, this reaction can be used to introduce the octan-4-yl group or other substituents at the allylic position with a defined stereochemistry. rug.nl

The reaction typically involves a transition metal catalyst, most commonly palladium or iridium, which activates an allylic substrate, such as an allylic ester or carbonate. sioc-journal.cnacs.org A chiral ligand coordinated to the metal directs the nucleophilic attack to one of the two allylic termini, resulting in an enantiomerically enriched product. acs.org

Key aspects of asymmetric allylic substitutions include:

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for asymmetric allylic alkylation (AAA). acs.org The development of various chiral phosphine and phosphoramidite (B1245037) ligands has enabled high enantioselectivities in these reactions. acs.org

Iridium-Catalyzed Reactions: Iridium catalysts have emerged as powerful tools for asymmetric allylic substitution, particularly for the synthesis of branched products and for reactions involving less reactive nucleophiles. sioc-journal.cn

Copper-Catalyzed Reactions: Copper-catalyzed asymmetric allylic substitution offers an alternative to palladium and iridium systems and has been successfully applied to the synthesis of various chiral compounds. rug.nl

The choice of metal, ligand, nucleophile, and leaving group all play a crucial role in the outcome of the reaction. sioc-journal.cnliverpool.ac.uk

Cyclization Strategies for Related Octanyl-Hexenoate Scaffolds

While this compound is an acyclic ester, related structures may involve cyclization to form various ring systems. wits.ac.za Cyclization strategies are fundamental in the synthesis of many natural products and complex molecules, where the formation of rings is a key step in constructing the molecular architecture. nih.govnih.gov

In the context of related scaffolds, cyclization could be envisioned through several pathways:

Ring-Closing Metathesis (RCM): If the octanyl and hexenoate chains contain additional double bonds, RCM catalyzed by ruthenium complexes could be employed to form macrocycles or smaller rings. uni-kiel.de

Intramolecular Aldol or Claisen Condensations: Functional groups on the octanyl or hexenoate moieties could participate in intramolecular reactions to form cyclic ketones or β-keto esters.

Macrolactonization: For long-chain hydroxy acids derived from an octanyl-hexenoate structure, macrolactonization is a common strategy to form large rings, often employed in the synthesis of polyketide natural products. nih.gov

Diels-Alder Cycloadditions: The hexenoate double bond could act as a dienophile in an intramolecular Diels-Alder reaction if a suitable diene is present on the octanyl chain, leading to the formation of six-membered rings.

The efficiency of a cyclization reaction is often dependent on the length of the chain connecting the reacting functional groups, the conformational preferences of the linear precursor, and the reaction conditions used to promote the intramolecular process over intermolecular reactions. uni-kiel.de

Protecting Group Strategies in Complex this compound Syntheses

In the multi-step synthesis of complex molecules containing the this compound motif, protecting groups are often essential to mask reactive functional groups and prevent unwanted side reactions. researchgate.net The strategic use of protecting groups allows for the selective transformation of one part of a molecule while other sensitive functionalities remain intact. acs.org

For a molecule like this compound, which contains an ester and a double bond, protecting groups might be necessary if other reactive groups are present in a more complex analogue. For instance:

Protection of Alcohols: If additional hydroxyl groups are present on the octanyl chain, they might be protected as silyl (B83357) ethers (e.g., TBS, TBDPS), ethers (e.g., MEM), or esters during reactions targeting other parts of the molecule. acs.org

Protection of Carboxylic Acids: If the hex-2-enoic acid is used as a precursor, its carboxylic acid group would be protected, often as an ester (e.g., methyl or ethyl ester), during steps involving modifications to the carbon chain.

Diol Protection: If the octanyl chain contains a 1,2- or 1,3-diol, it could be protected as a cyclic acetal (B89532) or ketal.

Reaction Mechanisms and Kinetic Studies of Octan 4 Yl Hex 2 Enoate Transformations

Mechanistic Elucidation of Ester Formation and Transesterification

The primary method for synthesizing Octan-4-yl hex-2-enoate is through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of hex-2-enoic acid and octan-4-ol. The mechanism, illustrated in Figure 1, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of octan-4-ol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the carbonyl oxygen yields this compound and regenerates the acid catalyst.

Figure 1: Proposed Mechanism of Fischer-Speier Esterification for this compound (A diagram illustrating the step-by-step protonation, nucleophilic attack, proton transfers, and elimination of water would be placed here.)

Table 1: Factors Influencing the Rate of Fischer-Speier Esterification

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |

| Catalyst Concentration | Increases | A higher concentration of acid catalyst leads to a greater proportion of protonated carboxylic acid, accelerating the nucleophilic attack. |

| Steric Hindrance | Decreases | Bulky substituents on either the carboxylic acid or the alcohol can impede the approach of the nucleophile to the electrophilic carbonyl carbon. |

| Water Removal | Increases Yield | As the reaction is reversible, removal of water (a product) shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. |

Transesterification, another key transformation, involves the conversion of one ester to another. For this compound, this could involve reacting it with a different alcohol in the presence of an acid or base catalyst. The mechanism is analogous to esterification, involving nucleophilic attack on the carbonyl carbon of the ester, formation of a tetrahedral intermediate, and subsequent elimination of the original alcohol (octan-4-ol).

Unraveling Reaction Pathways in Cycloaddition and Cyclization Reactions

The α,β-unsaturated nature of the hex-2-enoate moiety in this compound makes it a potential substrate for cycloaddition reactions, most notably the Diels-Alder reaction. In a hypothetical Diels-Alder reaction, this compound would act as the dienophile, reacting with a conjugated diene. The reaction is a concerted [4+2] cycloaddition, meaning it occurs in a single step without the formation of an intermediate. The stereochemistry of the reactants is retained in the product.

Intramolecular cyclization reactions are also a possibility, depending on the presence of other functional groups within the molecule or the reaction conditions. For instance, if the octyl chain were to contain a suitably positioned nucleophile, an intramolecular conjugate addition to the α,β-unsaturated ester could occur, leading to the formation of a cyclic compound.

Regioselectivity and Stereoselectivity in Chemical Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over another. In reactions involving the double bond of this compound, such as electrophilic additions, Markovnikov's rule would predict the regiochemical outcome. For example, the addition of a protic acid (HX) would likely see the proton add to the α-carbon (C2) and the nucleophile (X-) add to the β-carbon (C3), due to the electron-withdrawing effect of the ester group.

Stereoselectivity , the preferential formation of one stereoisomer over another, is a critical consideration in reactions that create new chiral centers. For this compound, the presence of a chiral center at the 4-position of the octyl group can influence the stereochemical outcome of reactions at the hex-2-enoate moiety. For example, in a nucleophilic addition to the double bond, the existing stereocenter could direct the approach of the nucleophile, leading to the formation of one diastereomer in excess. This is known as substrate-controlled stereoselectivity.

Table 2: Predicted Regio- and Stereoselectivity in Reactions of this compound

| Reaction Type | Regioselectivity | Stereoselectivity |

|---|---|---|

| Electrophilic Addition to C=C | Governed by electronic effects of the ester group (anti-Markovnikov for nucleophile). | Can be influenced by the chiral center in the octyl group, leading to diastereoselectivity. |

| Nucleophilic Conjugate Addition | Nucleophile adds to the β-carbon (C3). | The approach of the nucleophile can be directed by the existing stereocenter, resulting in diastereoselective product formation. |

| Diels-Alder Reaction | Determined by the substitution patterns on the diene and dienophile. | The endo rule generally applies, and the stereochemistry of the reactants is maintained. |

Influence of Catalysts and Reagents on Reaction Outcomes

The choice of catalyst is paramount in directing the outcome of reactions involving this compound.

Acid Catalysts: As discussed, strong Brønsted acids are essential for Fischer-Speier esterification and acid-catalyzed transesterification. Lewis acids could also be employed to activate the carbonyl group towards nucleophilic attack.

Base Catalysts: In base-catalyzed transesterification or saponification, a strong base (e.g., sodium hydroxide) would be used. The base deprotonates the incoming alcohol (for transesterification) or attacks the carbonyl carbon directly (for saponification).

Transition Metal Catalysts: For reactions such as hydrogenation of the carbon-carbon double bond, a heterogeneous catalyst like palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst would be employed. The choice of catalyst can influence the stereoselectivity of the hydrogenation.

Organocatalysts: Chiral organocatalysts could be used to achieve enantioselective conjugate additions to the α,β-unsaturated system, leading to the formation of a specific enantiomer of the product.

The nature of the reagents also plays a crucial role. For instance, in a conjugate addition, the use of a soft nucleophile (like a Gilman reagent) would favor 1,4-addition to the double bond, whereas a hard nucleophile (like an organolithium reagent) might favor 1,2-addition to the carbonyl carbon.

Theoretical and Computational Chemistry of Octan 4 Yl Hex 2 Enoate

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

No published studies containing DFT calculations for the molecular geometry or electronic structure of Octan-4-yl hex-2-enoate were found.

Computational Analysis of Reaction Mechanisms and Transition States

There is no available research detailing the computational analysis of reaction mechanisms or transition states involving this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

No theoretical predictions of NMR chemical shifts or other spectroscopic parameters for this compound were found in the reviewed literature.

Quantum Chemical Studies on Reactivity and Stability

No quantum chemical studies focused on the reactivity or stability of this compound could be located.

Degradation Pathways and Environmental Fate Chemical and Enzymatic

Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)

The primary chemical degradation pathways for Octan-4-yl hex-2-enoate are hydrolysis and oxidation. These abiotic processes can occur in the environment, influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolysis: The ester bond in this compound can be cleaved through hydrolysis. In the presence of water, the compound breaks down to yield its constituent alcohol and carboxylic acid: octan-4-ol and hex-2-enoic acid. rsc.org This reaction can be catalyzed by both acids and bases. The rate of abiotic hydrolysis for esters can vary significantly depending on environmental pH. For similar fatty acid esters, predicted hydrolysis half-lives can be on the order of years at neutral pH (pH 7), indicating that this process may be slow in the absence of biological activity. lyellcollection.org

Oxidation: The carbon-carbon double bond within the hex-2-enoate portion of the molecule is a prime target for oxidation. rsc.org Environmental oxidants can react with this double bond, leading to the formation of various oxidation products. Common laboratory oxidizing agents like peroxyacids can convert alkenes into epoxides (oxiranes). libretexts.org These epoxides can then undergo further hydrolysis to form diols (1,2-dialcohols). libretexts.org The oxidation of alkenes can also be initiated by hydroxyl radicals in the atmosphere or aquatic environments. The presence of a double bond generally decreases the environmental persistence of an organic molecule compared to its saturated counterpart.

Table 1: Summary of Chemical Degradation Reactions of this compound

| Degradation Type | Reactants | Conditions | Major Products |

| Hydrolysis | This compound, Water | Acid or Base Catalysis | Octan-4-ol, Hex-2-enoic acid |

| Oxidation | This compound, Oxidizing Agent (e.g., peroxyacid) | Presence of oxidants | Epoxide, Diol |

Enzymatic Degradation Processes

The biodegradation of this compound is expected to be a significant pathway for its removal from the environment. This process is primarily mediated by enzymes produced by microorganisms. Fatty acid esters are generally considered to be readily biodegradable. researchgate.net

The initial and rate-limiting step in the biodegradation of esters is typically the enzymatic hydrolysis of the ester bond. wiley.com This reaction is catalyzed by a class of enzymes known as carboxylesterases, which includes lipases and esterases. researchgate.net These enzymes cleave the ester linkage to produce octan-4-ol and hex-2-enoic acid. nih.gov

Lipases, which are ubiquitous in nature, are well-known to catalyze the hydrolysis of esters. epa.govias.ac.in Microbial lipases often exhibit substrate specificity. For instance, some bacterial lipases show high activity towards medium to long-chain fatty acid esters (C8-C18). researchgate.netijsit.com A lipase (B570770) from Lasiodiplodia theobromae has been shown to be efficient in hydrolyzing C8-C10 methyl esters. nih.gov Given that this compound contains an eight-carbon alcohol moiety, it is likely to be a suitable substrate for a range of microbial lipases. Studies on similar compounds have shown that unsaturated esters may be degraded more rapidly than their saturated counterparts. europa.eu

Following the initial enzymatic hydrolysis, the resulting products, octan-4-ol and hex-2-enoic acid, are further metabolized by microorganisms. Alcohols are generally readily biodegradable. The unsaturated fatty acid, hex-2-enoic acid, can be broken down through pathways such as β-oxidation, a common metabolic process for deriving energy from fatty acids. lyellcollection.org The presence of the double bond in an unsaturated fatty acid requires additional enzymatic steps for its complete degradation compared to a saturated fatty acid. nih.gov

Table 2: Summary of Enzymatic Degradation of this compound

| Process | Enzyme Class | Initial Reaction | Subsequent Pathways |

| Enzymatic Hydrolysis | Carboxylesterases (Lipases, Esterases) | Cleavage of the ester bond to form Octan-4-ol and Hex-2-enoic acid. | Further microbial degradation of the resulting alcohol and fatty acid. |

| Fatty Acid Degradation | Various microbial enzymes | - | β-oxidation of hex-2-enoic acid. |

Octan 4 Yl Hex 2 Enoate and Analogues As Chiral Precursors and Synthetic Building Blocks

Utilization in the Total Synthesis of Complex Organic Molecules

Chiral esters are fundamental components in the total synthesis of numerous complex organic molecules, including natural products and pharmaceuticals. jst.go.jpnih.gov The stereochemistry of these esters is often crucial for the biological activity of the target molecule. nih.gov A chiral molecule like octan-4-yl hex-2-enoate, containing a stereocenter at the C-4 position of the octanyl moiety, could serve as a key intermediate in the construction of such complex targets.

The general strategy involves the incorporation of the chiral fragment into the carbon skeleton of the target molecule, where the predefined stereocenter directs the stereochemical outcome of subsequent reactions. This is a cornerstone of "chiral pool" synthesis, where readily available enantiopure compounds are used as starting materials. jst.go.jp

Table 1: Representative Natural Products Containing Chiral Secondary Alcohol Ester Moieties

| Natural Product | Biological Activity | Structural Feature Related to this compound |

|---|---|---|

| A-Factor | Microbial hormone | Contains a chiral secondary alcohol |

| Compactin | Statin (cholesterol-lowering) | Features a complex ester of a secondary alcohol |

The synthesis of these and other similar natural products often relies on the diastereoselective reactions of chiral building blocks. nih.govresearchgate.net For instance, the chiral octanyl portion of this compound could establish a key stereocenter, and the hex-2-enoate moiety could be further elaborated through various carbon-carbon bond-forming reactions.

Precursor Role in the Preparation of Specific Molecular Scaffolds

The functional groups within this compound, namely the chiral secondary alcohol and the α,β-unsaturated ester, provide multiple avenues for its use as a precursor to specific molecular scaffolds.

The Chiral Octanyl Moiety: The chiral secondary alcohol, after hydrolysis of the ester, can be used to direct further synthetic transformations. For example, it can be oxidized to a chiral ketone or used in substitution reactions with retention or inversion of configuration, depending on the reaction conditions. These transformations are fundamental in building complex stereochemical arrays.

The Hex-2-enoate Moiety: The α,β-unsaturated ester is a versatile functional group that can participate in a wide range of reactions, including:

Conjugate additions: The addition of nucleophiles to the β-position of the double bond is a powerful method for carbon-carbon and carbon-heteroatom bond formation.

Diels-Alder reactions: The double bond can act as a dienophile, allowing for the construction of cyclic systems.

Reduction: Selective reduction of the double bond or the ester group can lead to various saturated and unsaturated alcohols and esters.

The combination of these reactive sites allows for the transformation of this compound into a variety of more complex structures. For example, a diastereoselective conjugate addition to the enoate, controlled by the stereocenter in the octanyl group, could be envisioned to set a new stereocenter with high selectivity. nih.gov

Development of Chiral Octanyl Derivatives for Asymmetric Synthesis

The key to utilizing this compound as a chiral building block is the availability of enantiomerically pure octan-4-ol. Several methods have been developed for the asymmetric synthesis and resolution of chiral secondary alcohols. mdpi.com

One of the most common methods for the synthesis of chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-octanone. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Another powerful technique is the kinetic resolution of racemic octan-4-ol. mdpi.com This can be accomplished through enzymatic reactions, where an enzyme selectively acylates or deacylates one enantiomer of the alcohol, leaving the other enantiomer in high enantiomeric excess. Lipases are commonly used for this purpose. mdpi.com

Table 2: Methods for the Preparation of Enantiomerically Enriched Secondary Alcohols

| Method | Description | Key Features |

|---|---|---|

| Asymmetric Reduction | A prochiral ketone is reduced to a chiral alcohol using a chiral catalyst or reagent. | High enantioselectivity can be achieved; various catalytic systems are available. |

| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic alcohol, allowing for the separation of the enantiomers. | Often proceeds with high enantioselectivity under mild conditions; a wide range of lipases are commercially available. |

The development of efficient and scalable methods for the production of enantiopure octan-4-ol is crucial for the potential application of its derivatives, such as this compound, in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.